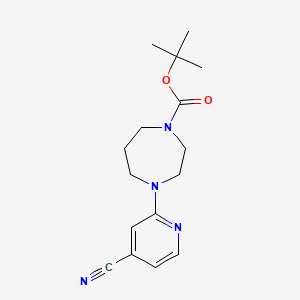

tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate

CAS No.: 1227954-63-3

Cat. No.: VC2961944

Molecular Formula: C16H22N4O2

Molecular Weight: 302.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1227954-63-3 |

|---|---|

| Molecular Formula | C16H22N4O2 |

| Molecular Weight | 302.37 g/mol |

| IUPAC Name | tert-butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate |

| Standard InChI | InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)20-8-4-7-19(9-10-20)14-11-13(12-17)5-6-18-14/h5-6,11H,4,7-10H2,1-3H3 |

| Standard InChI Key | YODWRULSTJVOKA-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=C2)C#N |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=CC(=C2)C#N |

Introduction

Chemical Identity and Structure

Basic Information

tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate is identified by the CAS number 1227954-63-3 and possesses the molecular formula C16H22N4O2 with a molecular weight of 302.37 g/mol. The compound consists of several key structural components: a diazepane ring (seven-membered ring containing two nitrogen atoms), a cyanopyridine group (pyridine with a cyano substituent), and a tert-butyloxycarbonyl (Boc) protecting group.

Structural Features

The compound's structure includes several notable features:

-

A 1,4-diazepane ring where one nitrogen (N1) bears a tert-butyloxycarbonyl group

-

A 4-cyanopyridine moiety attached to the other nitrogen (N4) of the diazepane ring

-

A cyano group (-C≡N) at the 4-position of the pyridine ring

-

A tert-butyl ester functional group providing protection for one of the nitrogens

These structural elements contribute to the compound's chemical reactivity, biological interactions, and pharmaceutical potential.

Physical and Chemical Properties

The key physical and chemical properties of tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate are summarized in Table 1.

Synthesis Methods

Laboratory Synthesis Routes

The synthesis of tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate typically involves the reaction of 4-cyanopyridine with tert-butyl 1,4-diazepane-1-carboxylate under specific conditions. This nucleophilic aromatic substitution reaction requires appropriate bases and solvents to achieve optimal yields.

The general synthetic pathway involves:

-

Preparation of tert-butyl 1,4-diazepane-1-carboxylate (starting material)

-

Reaction with 4-cyanopyridine in the presence of a suitable base

-

Purification of the final product via extraction and chromatography techniques

Reaction Conditions

The reaction conditions typically employ:

-

Base: N-ethyl-N,N-diisopropylamine or similar bases

-

Solvent: Ethanol or other polar solvents

-

Temperature: Elevated temperatures (approximately 100°C)

-

Reaction Time: Extended periods (typically 16 hours or more)

-

Purification: Extraction followed by column chromatography

Chemical Reactivity

Types of Reactions

tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate can undergo various chemical transformations owing to its multiple functional groups:

-

Oxidation reactions involving the diazepane ring

-

Reduction reactions, particularly of the cyano group

-

Hydrolysis of the tert-butyloxycarbonyl protecting group

-

Nucleophilic substitution reactions

-

Functional group transformations of the cyano moiety

Cyano Group Transformations

The cyano group present in the compound is particularly versatile and can be transformed into:

-

Carboxylic acids through hydrolysis

-

Amides via partial hydrolysis

-

Amines through reduction

The conversion of cyanopyridines to pyridine carboxylic acids, as documented in patent literature, represents an important transformation applicable to this compound. This typically involves alkaline hydrolysis followed by acidification .

Protecting Group Chemistry

The tert-butyloxycarbonyl (Boc) group serves as a protecting group for one of the nitrogen atoms in the diazepane ring. This group can be selectively removed under acidic conditions (typically using trifluoroacetic acid or HCl in dioxane), allowing for further functionalization of the revealed secondary amine. This selective deprotection strategy is valuable for creating more complex derivatives.

Biological Activity and Applications

Antimicrobial Properties

Studies have demonstrated that tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate exhibits significant antibacterial activity against various bacterial strains. The minimum inhibitory concentrations (MIC) against common bacterial pathogens are summarized in Table 2.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest potential applications in antibacterial drug development, particularly against Staphylococcus aureus infections where the compound shows the highest activity.

Anticancer Activity

Research has explored the potential of tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate as an anticancer agent. In vitro studies with cancer cell lines have revealed:

-

Activity against lung cancer cells (A549) with an IC50 value of approximately 25 µM

-

Activity against breast cancer cells (MCF-7) with an IC50 value of approximately 30 µM

The mechanism of action appears to involve the induction of apoptosis in cancer cells through pathways involving oxidative stress and mitochondrial dysfunction.

Histamine H4 Receptor Modulation

One of the most promising applications of tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate is its potential as a modulator of the histamine H4 receptor. This receptor is implicated in various inflammatory and allergic conditions. Research indicates that compounds with similar structural features can interact with the H4 receptor, potentially offering therapeutic benefits for conditions such as:

-

Asthma

-

Allergic rhinitis

-

Other inflammatory disorders

Structure-Activity Relationship Studies

The compound serves as a valuable scaffold for structure-activity relationship (SAR) studies, allowing researchers to understand how modifications to its structure affect biological activity. These studies are crucial for drug design and optimization processes, facilitating the development of more effective therapeutic agents.

Comparison with Related Compounds

Structural Analogs and Isomers

Several structural analogs and isomers of tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate have been reported, including:

-

tert-Butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate: An isomer with the cyano group at the 5-position of the pyridine ring instead of the 4-position

-

tert-Butyl (7R)-7-methyl-1,4-diazepane-1-carboxylate: A related compound with a methyl substituent on the diazepane ring but lacking the cyanopyridine moiety

-

tert-Butyl 4-(2-hydroxyethyl)-1,4-diazepane-1-carboxylate: A compound featuring a hydroxyethyl group instead of the cyanopyridine

-

N-(5-tert-butyl-1,2-oxazol-3-yl)-4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxamide: A more complex derivative with additional functional groups

Table 3 provides a comparison of these related compounds:

Comparative Biological Activity

The positional isomer tert-Butyl 4-(5-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate exhibits similar biological activities but with different potencies compared to the 4-cyano derivative. This highlights the importance of the cyano group position in determining biological activity and receptor interactions.

Studies comparing these related compounds have provided valuable insights into structure-activity relationships, particularly how the position of the cyano group and other substituents affects binding to biological targets.

Current Research and Future Perspectives

Role in Drug Discovery

tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate serves as an important scaffold in drug discovery efforts, particularly in the development of:

-

Novel antibacterial agents

-

Cancer therapeutics

-

Anti-inflammatory medications

-

Neurological disorder treatments

Challenges and Opportunities

Despite its promising biological activities, several challenges remain in the development of tert-Butyl 4-(4-cyanopyridin-2-yl)-1,4-diazepane-1-carboxylate as a therapeutic agent:

-

Optimization of synthetic routes for large-scale production

-

Improvement of pharmacokinetic properties

-

Reduction of potential toxicity

-

Enhancement of target selectivity

Addressing these challenges presents significant opportunities for medicinal chemists and pharmaceutical researchers to develop this scaffold into clinically relevant therapeutic agents.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume